4-Benzyl 1,2-di-tert-butyl piperazine-1,2,4-tricarboxylate
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Overview
Description
4-Benzyl 1,2-di-tert-butyl piperazine-1,2,4-tricarboxylate is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . The unique structure of this compound makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl 1,2-di-tert-butyl piperazine-1,2,4-tricarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide) and DCE (1,2-Dichloroethane) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl 1,2-di-tert-butyl piperazine-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Benzyl 1,2-di-tert-butyl piperazine-1,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl 1,2-di-tert-butyl piperazine-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance its interaction with macromolecules, leading to various biological effects . The compound may act on enzymes, receptors, or other proteins, modulating their activity and resulting in therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
4-Benzyl 1,2-di-tert-butyl piperazine-1,2,4-tricarboxylate is unique due to its specific substitution pattern and the presence of multiple tert-butyl groups, which can influence its chemical reactivity and biological activity. The compound’s structure allows for diverse modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C22H32N2O6 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-O-benzyl 1-O,2-O-ditert-butyl piperazine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C22H32N2O6/c1-21(2,3)29-18(25)17-14-23(12-13-24(17)20(27)30-22(4,5)6)19(26)28-15-16-10-8-7-9-11-16/h7-11,17H,12-15H2,1-6H3 |
InChI Key |
AIZUMPKBLJHTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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